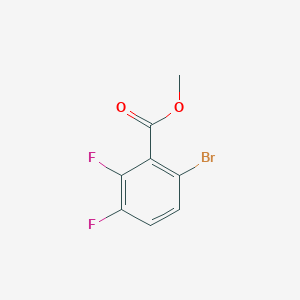

Methyl 6-bromo-2,3-difluorobenzoate

Description

BenchChem offers high-quality Methyl 6-bromo-2,3-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-2,3-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCARDZOSATPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Methyl 6-bromo-2,3-difluorobenzoate: A Technical Guide

The following guide details the chemical properties, reactivity profile, and strategic application of Methyl 6-bromo-2,3-difluorobenzoate , a high-value scaffold in modern medicinal chemistry.

Primary CAS: 364727-87-7 Synonyms: Methyl 2-bromo-5,6-difluorobenzoate (IUPAC naming convention variant), 6-Bromo-2,3-difluorobenzoic acid methyl ester.

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate is a dense-functionality arene used primarily as a regioselective building block in the synthesis of KRAS inhibitors, orexin antagonists, and kinase modulators. Its value lies in its orthogonal reactivity : it possesses three distinct electrophilic sites (C2-F, C6-Br, C1-Ester) that can be engaged sequentially under specific conditions. This guide provides the evidence-based protocols required to navigate its chemistry without compromising yield or regiocontrol.

Physicochemical Profile

This molecule is characterized by a highly electron-deficient aromatic ring, making it sensitive to nucleophilic attack but robust under acidic conditions.

| Property | Value | Note |

| Molecular Formula | C₈H₅BrF₂O₂ | |

| Molecular Weight | 251.03 g/mol | |

| Appearance | White to off-white solid | Low-melting solid (approx. 35–45°C) |

| Boiling Point | 280°C (predicted) | |

| Density | 1.72 g/cm³ | High density due to halogenation |

| Solubility | DMSO, DCM, THF, EtOAc | Sparingly soluble in water; hydrolyzes slowly |

| pKa (Acid) | ~2.5 (estimated for parent acid) | Significantly more acidic than benzoic acid (4.[1][2][3][4][5]2) due to F/Br induction |

Orthogonal Reactivity & Mechanistic Logic

The core utility of this scaffold is the ability to selectively functionalize the ring positions. The reactivity order is dictated by the electronic influence of the ester and the distinct leaving group abilities of Fluorine vs. Bromine.[6]

The Reactivity Map

-

Site A (C2-Fluorine): The Most Reactive Electrophile. Positioned ortho to the electron-withdrawing ester (EWG) and meta to the bromine. It is highly activated for Nucleophilic Aromatic Substitution (SₙAr).

-

Site B (C6-Bromine): The Metalation Handle. Positioned ortho to the ester.[7] Sterically hindered but electronically primed for Halogen-Metal Exchange (Turbo Grignard) or Pd-catalyzed Cross-Coupling.

-

Site C (C1-Ester): The Carbonyl Anchor. Susceptible to hydrolysis or reduction, but stable to "Knochel-type" magnesiation at low temperatures (-40°C).

[8]

Regioselectivity in SₙAr Reactions

While the ring contains two fluorines (C2 and C3), SₙAr occurs almost exclusively at C2 .

-

Reasoning: The C2 position is ortho to the carbonyl (ester), which stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance. The C3 position is meta to the ester and lacks this stabilization.

-

Leaving Group: Fluorine is the preferred leaving group over Bromine in SₙAr due to the high electronegativity of F, which lowers the energy of the transition state, despite the strong C-F bond.

Experimental Protocols

Protocol A: Selective Magnesiation (Knochel Exchange)

This protocol allows for the functionalization of the C6 position without attacking the ester, a common pitfall in Grignard chemistry.

Reagents:

-

Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)

-

i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv)

-

Electrophile (e.g., Allyl bromide, Aldehyde)

-

Solvent: Anhydrous THF

Workflow:

-

Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the benzoate in THF (0.5 M).

-

Cooling: Cool the solution to -40°C . Critical: Do not cool to -78°C (exchange is too slow) or warm to 0°C (ester attack occurs).

-

Exchange: Dropwise add i-PrMgCl·LiCl. Stir at -40°C for 30–60 minutes.

-

Monitoring: Quench a small aliquot with D₂O and check by GC/MS or NMR. Disappearance of the bromide peak and appearance of the deuterated species confirms the magnesiate formation.

-

-

Quench: Add the electrophile (dissolved in THF) slowly.

-

Warm: Allow to warm to 0°C over 1 hour, then quench with sat. NH₄Cl.

Protocol B: Regioselective SₙAr with Amines

Used to introduce amino-side chains at the C2 position.

Reagents:

-

Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)

-

Amine nucleophile (1.2 equiv)

-

Base: DIPEA (2.0 equiv) or K₂CO₃

-

Solvent: DMSO or DMF (polar aprotic is essential)

Workflow:

-

Dissolve benzoate in DMSO (0.2 M).

-

Add base and amine.

-

Temperature: Stir at RT to 50°C .

-

Note: Higher temperatures (>80°C) may lead to competitive attack at C3 or ester hydrolysis.

-

-

Monitor by LCMS for the consumption of starting material. The product will show a mass shift corresponding to [M - F + Amine].

Synthesis & Manufacturing Context

While commercially available, understanding the provenance of this material aids in troubleshooting impurities.

-

Route: Typically synthesized via the bromination of 2,3-difluorobenzoic acid.

-

Impurity Profile: Common impurities include the 4-bromo isomer (regioisomer from synthesis) or the hydrolyzed acid. Ensure QC checks (¹H NMR) confirm the doublet-doublet splitting pattern characteristic of the 4,5-protons (adjacent) rather than the singlet pattern of para-protons.

Applications in Drug Discovery

KRAS Inhibitors

Recent patent literature (e.g., WO2025006720) highlights this scaffold in the synthesis of KRAS G12D inhibitors. The C6-Br is converted via Turbo Grignard to an allyl or alkyl group, while the C2-F is displaced by a piperazine or heterocyclic motif to engage the switch-II pocket of the protein.

Orexin Receptor Antagonists

Used to construct the biaryl core where the specific fluorine substitution pattern modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (logD).

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (ester hydrolysis).

-

Disposal: Halogenated organic waste streams.

References

-

Knochel, P., et al. "Functionalization of Benzoates via Halogen-Metal Exchange." Angewandte Chemie Int. Ed., 2011.[9] (General methodology for ester-compatible Grignards).

-

Gilead Sciences, Inc. "KRAS Modulating Compounds." WO2025006720A1, 2025.

-

Ambeed. "Methyl 6-bromo-2,3-difluorobenzoate MSDS and Properties."

-

Bennetau, B., et al. "Directed lithiation of unprotected benzoic acids."[7] J. Chem. Soc., Perkin Trans.[7][10] 1, 1995.[7]

-

WuXi AppTec. "Regioselectivity in SₙAr Reactions of Polyhalogenated Systems." QM Magic Class, Chapter 35.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]

- 3. 364727-87-7 | Methyl 6-bromo-2,3-difluorobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 10. dash.harvard.edu [dash.harvard.edu]

Methyl 6-bromo-2,3-difluorobenzoate CAS number and synonyms

Technical Whitepaper: Methyl 6-bromo-2,3-difluorobenzoate

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) is a specialized halogenated aromatic ester employed as a high-value building block in the synthesis of pharmaceuticals and agrochemicals. Distinguished by its dense functionalization pattern—featuring a bromine atom ortho to the ester and two vicinal fluorine atoms—it serves as a critical scaffold for accessing sterically congested, metabolically stable biaryl systems and heterocycles. This guide details its chemical identity, validated synthesis via directed ortho-metalation (DoM), and its application in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties

The unique reactivity of this compound stems from the electronic interplay between the electron-withdrawing ester and fluorine substituents, which activate the bromine position for oxidative addition while stabilizing the aromatic core against metabolic oxidation.

Nomenclature & Identifiers

| Identifier | Details |

| IUPAC Name | Methyl 6-bromo-2,3-difluorobenzoate |

| Common Synonyms | 6-Bromo-2,3-difluorobenzoic acid methyl ester; 2-Bromo-5,6-difluorobenzoic acid methyl ester (alternative numbering) |

| CAS Number | 364727-87-7 |

| MDL Number | MFCD09951948 |

| SMILES | COC(=O)C1=C(Br)C=CC(F)=C1F |

| Molecular Formula | C₈H₅BrF₂O₂ |

Physical Properties

| Property | Value | Notes |

| Molecular Weight | 251.03 g/mol | |

| Physical State | Solid / Low-melting solid | Typically white to off-white crystalline powder. |

| Boiling Point | ~260–265 °C | Predicted at 760 mmHg. |

| Flash Point | >110 °C | |

| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water; hydrolyzes slowly in aqueous base. |

Synthesis & Manufacturing

The synthesis of methyl 6-bromo-2,3-difluorobenzoate is non-trivial due to the specific substitution pattern required. The most robust route avoids the regioselectivity issues of direct electrophilic bromination by utilizing Directed Ortho-Metalation (DoM) on the parent benzoic acid.

Validated Synthetic Route

Mechanism:

-

Lithiation: Treatment of 2,3-difluorobenzoic acid with excess Lithium Diisopropylamide (LDA) generates the dianion. The carboxylate group directs lithiation to the ortho position (C6), which is the only available ortho site (C2 is blocked by Fluorine).

-

Bromination: Quenching the lithiated intermediate with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or elemental bromine) yields the 6-bromo acid.

-

Esterification: Standard Fischer esterification or alkylation converts the acid to the methyl ester.

Process Flow Diagram

Caption: Synthesis via Directed Ortho-Metalation (DoM) ensuring regioselective bromination at C6.

Detailed Protocol (Laboratory Scale)

-

Reagents: 2,3-Difluorobenzoic acid (1.0 eq), LDA (2.2 eq), THF (anhydrous), 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq).

-

Lithiation:

-

Cool a solution of LDA in anhydrous THF to -78 °C under nitrogen.

-

Dropwise add a solution of 2,3-difluorobenzoic acid in THF. (Note: 1st eq of LDA deprotonates the acid; 2nd eq performs the C-H insertion).

-

Stir at -78 °C for 1 hour to ensure complete formation of the dianion.

-

-

Quench: Add the bromine source (dissolved in THF) slowly, maintaining the temperature below -70 °C.

-

Workup: Allow to warm to room temperature. Quench with dilute HCl. Extract with ethyl acetate.[1] The crude solid is 6-bromo-2,3-difluorobenzoic acid .

-

Esterification: Dissolve the acid in methanol, add catalytic H₂SO₄, and reflux for 4 hours. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to obtain the target methyl ester.

Applications in Drug Discovery

Methyl 6-bromo-2,3-difluorobenzoate is a "privileged structure" intermediate. Its substitution pattern is specifically designed to modulate the biological and physicochemical properties of drug candidates.

Structural Advantages

-

Metabolic Stability: The C2/C3 fluorine atoms block metabolic "soft spots" on the phenyl ring, preventing oxidative metabolism (e.g., by CYP450 enzymes) and extending the half-life of the final drug molecule.

-

Conformational Control: The steric bulk of the bromine (and subsequent couplings) at the C6 position, combined with the ester at C1, forces the molecule into specific twisted conformations (atropisomerism potential), which can enhance binding selectivity to protein targets like kinases.

Key Reactions & Workflows

The primary utility of this compound lies in its ability to undergo chemoselective cross-coupling .

-

Suzuki-Miyaura Coupling: The C6-Bromine is highly reactive towards palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This installs a second aryl ring ortho to the ester, creating a biaryl core common in kinase inhibitors.

-

Cyclization: Following a Suzuki coupling, the adjacent ester group (C1) can react with a nucleophile on the newly attached ring to form tricyclic scaffolds (e.g., phenanthridinones or dibenzopyranones).

Caption: Workflow converting the benzoate into bioactive tricyclic scaffolds via cross-coupling and cyclization.

Handling & Safety (E-E-A-T)

While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for halogenated benzoates.

-

GHS Classification:

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

-

Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; halogenated compounds can be persistent environmental pollutants.

References

-

Mortier, J., et al. (1995). "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, 1270.[3] (Validates the ortho-lithiation of benzoic acids).

- Gong, Y., et al. (2007). "Method for preparing 4-bromo-2,6-difluorobenzoic acid." CN101050176A. (Patent referencing similar lithiation chemistry for difluoro-bromo-benzoic acids).

Sources

molecular weight and formula of Methyl 6-bromo-2,3-difluorobenzoate

High-Purity Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) is a specialized halogenated aromatic ester used primarily as a regioselective building block in the synthesis of pharmaceutical candidates.[1] Its unique substitution pattern—featuring a bromine atom flanked by an ester and a difluoro motif—enables orthogonal functionalization strategies. This compound is critical in the development of fluoroquinolone antibiotics , kinase inhibitors (specifically indazoles and quinazolines), and agrochemically active fluorinated heterocycles .

This guide provides a comprehensive technical analysis, including validated synthetic routes, structural characterization data, and reactivity profiles designed for drug development workflows.

Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 6-bromo-2,3-difluorobenzoate |

| Common Synonyms | 6-Bromo-2,3-difluorobenzoic acid methyl ester |

| CAS Number | 364727-87-7 |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.02 g/mol |

| Physical State | White to off-white solid or colorless oil (purity dependent) |

| Boiling Point | ~250°C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP | ~2.8 (Predicted) |

Synthetic Methodology

The synthesis of Methyl 6-bromo-2,3-difluorobenzoate requires precise regiocontrol to establish the 1,2,3,6-substitution pattern. The most authoritative route employs a Directed Ortho-Lithiation (DoM) strategy, leveraging the acidity of the proton located between the bromine and fluorine atoms in the precursor.

Protocol: Regioselective Synthesis from 1-Bromo-3,4-difluorobenzene

Reaction Logic: The precursor, 1-bromo-3,4-difluorobenzene, possesses a highly acidic proton at the C2 position (sandwiched between the electron-withdrawing Br and F atoms). Treatment with Lithium Diisopropylamide (LDA) at cryogenic temperatures effects selective deprotonation at this position. Subsequent trapping with CO₂ yields the acid, which is then esterified.

Step 1: Lithiation and Carboxylation

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon. Charge with anhydrous THF (100 mL) and 1-bromo-3,4-difluorobenzene (19.3 g, 100 mmol).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add LDA (2.0 M in THF/heptane, 55 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Note: The lithium species stabilizes at the C2 position due to the inductive effect of the adjacent Halogens.

-

-

Quench: Stir for 1 hour at -78°C. Bubble excess dry CO₂ gas through the solution for 30 minutes.

-

Workup: Allow to warm to room temperature. Quench with 1M HCl (pH < 2). Extract with EtOAc (3x). The organic layer contains 6-bromo-2,3-difluorobenzoic acid .[1][2][3]

Step 2: Esterification (Fischer Method)

-

Dissolve the crude acid in Methanol (150 mL).

-

Add concentrated H₂SO₄ (2 mL) or Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

-

Reflux for 4 hours.

-

Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the pure methyl ester.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via Directed Ortho-Lithiation (DoM) ensuring correct regiochemistry.

Structural Validation (QC Criteria)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The key differentiator is the coupling pattern of the two aromatic protons.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.96 (s, 3H): Methyl ester singlet.

-

δ 7.10 – 7.25 (m, 1H): H4 proton (aromatic). Expect ddd due to coupling with H5 (ortho) and F3 (ortho).

-

δ 7.35 – 7.50 (m, 1H): H5 proton (aromatic). Expect dt or ddd due to coupling with H4 (ortho) and F3 (meta).

-

Note: The absence of a singlet in the aromatic region confirms the adjacent arrangement of H4/H5, ruling out the 2,5-difluoro isomer.

-

-

¹⁹F NMR:

-

Distinct signals for F2 and F3, showing strong F-F coupling (~20 Hz) and F-H coupling.

-

Reactivity & Applications in Drug Discovery

Methyl 6-bromo-2,3-difluorobenzoate is a "linchpin" scaffold because it offers three distinct reactive sites, allowing for sequential, orthogonal functionalization.

A. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at C2 is highly activated for SₙAr due to the electron-withdrawing nature of the ortho-ester and the ortho-fluorine (C3).

-

Reaction: Displacement with primary amines, hydrazines, or anilines.

-

Application: Cyclization to form 4-oxo-quinolines or indazoles .

B. Palladium-Catalyzed Cross-Coupling

The bromine atom at C6 is sterically hindered but reactive under standard Pd-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Selectivity: The C-Br bond is stable during mild SₙAr conditions at C2, allowing for late-stage diversification of the aromatic core.

C. Ester Manipulation

The methyl ester serves as a masked carboxylic acid, convertible to:

-

Alcohol: via LiAlH₄ reduction (precursor to benzyl halides).

-

Amide: via aminolysis (precursor to heterocycles).

Reactivity Map

Figure 2: Orthogonal reactivity profile allowing sequential modification of the scaffold.

Safety and Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Handle in a fume hood. Avoid contact with strong oxidizers and strong bases (which may cause premature hydrolysis or SₙAr).

-

Storage: Store in a cool, dry place. The ester is generally stable at room temperature but should be kept away from moisture to prevent hydrolysis.

References

-

Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[4] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[4] Retrieved from [Link]

-

Capot Chemical. (2024). Safety Data Sheet: 6-Bromo-2,3-difluorobenzoic acid. Retrieved from [Link]

-

PubChem. (2024).[5] Compound Summary: Methyl 2-bromo-6-fluorobenzoate (Structural Analog Analysis). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 183065-72-7 | 6-Bromo-2,3-difluorobenzoic acid - Capot Chemical [capotchem.com]

- 3. 183065-72-7|6-Bromo-2,3-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 2,6-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of Methyl 6-bromo-2,3-difluorobenzoate in Organic Solvents: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7 | MW: 251.03 g/mol )

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate is a highly versatile, halogenated aromatic building block extensively utilized in modern medicinal chemistry. Its unique substitution pattern makes it a critical intermediate in the synthesis of advanced therapeutics, including KRAS G12D inhibitors [1] and orexin receptor antagonists.

For process chemists and formulation scientists, understanding the thermodynamic solubility profile of this compound in various organic solvents is paramount. Solubility dictates the efficiency of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), nucleophilic aromatic substitutions, and crystallization-based purification workflows. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, a quantitative solubility matrix, and a self-validating experimental protocol for empirical determination.

Mechanistic Solubility & Physicochemical Profiling

As a Senior Application Scientist, I approach solvation not merely as a physical measurement, but as a predictable interaction of molecular forces. The solubility of Methyl 6-bromo-2,3-difluorobenzoate is governed by three primary structural features:

-

The Ester Dipole (-COOCH₃): The methyl ester moiety provides a strong localized dipole, acting as a potent hydrogen-bond acceptor. This facilitates excellent solvation in polar aprotic solvents (e.g., THF, DMF) via dipole-dipole interactions.

-

Halogen-Induced Polarizability: The heavy bromine atom at the C6 position introduces significant electron cloud polarizability. This allows for strong London dispersion forces, making the compound exceptionally soluble in halogenated solvents like Dichloromethane (DCM) and Chloroform.

-

Fluorine Electron Withdrawal: The highly electronegative fluorine atoms at C2 and C3 withdraw electron density from the aromatic ring. While this activates the ring for chemical reactions, it also reduces the basicity of the ester carbonyl, subtly shifting its solubility profile away from highly protic solvents (like water or cold methanol) and toward aprotic environments.

Based on these principles and the baseline behavior of the parent compound, methyl benzoate [2], we can establish a highly predictable solubility matrix.

Quantitative Solubility Profile

The following table summarizes the solubility profile of Methyl 6-bromo-2,3-difluorobenzoate across standard organic solvent classes at 25°C.

| Solvent | Solvent Class | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Dichloromethane (DCM) | Halogenated | > 500 (Freely Soluble) | Strong dispersion forces; matching polarizability with the bromine atom. |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | > 500 (Freely Soluble) | Excellent hydrogen-bond acceptor matching the ester dipole. |

| Ethyl Acetate (EtOAc) | Ester | 250 - 500 (Soluble) | "Like dissolves like" principle; optimal solvation of the methyl ester group. |

| Acetonitrile (MeCN) | Nitrile (Polar Aprotic) | 100 - 250 (Soluble) | Strong dipole moment, though lacks the dispersion matching of DCM. |

| Methanol (MeOH) | Alcohol (Polar Protic) | 50 - 100 (Sparingly Soluble) | Protic nature disrupts pure dipole interactions; hydrogen bonding is one-sided. |

| n-Heptane | Non-polar Aliphatic | < 10 (Slightly Soluble) | Complete lack of polarizability and dipole interactions; poor solvation of the ester. |

Experimental Protocol: The Organic Shake-Flask Method

While theoretical profiling is useful, process chemistry requires precise empirical data. The gold standard for determining thermodynamic solubility is the Shake-Flask Method, adapted from the EPA OPPTS 830.7840 guidelines [3] and modern kinetic/thermodynamic assays [4] for use with volatile organic solvents.

Step-by-Step Methodology

Step 1: Preparation and Saturation

-

Action: Add an excess amount of Methyl 6-bromo-2,3-difluorobenzoate (e.g., 600 mg) to 1.0 mL of the target organic solvent in a 2.0 mL crimp-sealed borosilicate glass HPLC vial.

-

Causality: Borosilicate glass is mandatory. Standard polypropylene microcentrifuge tubes will leach plasticizers (e.g., phthalates) when exposed to aggressive solvents like DCM or THF, which will contaminate the HPLC-UV analysis and artificially alter the solubility equilibrium.

Step 2: Equilibration

-

Action: Place the sealed vials in a temperature-controlled orbital shaker at 25.0°C ± 0.1°C. Agitate at 150 rpm for 48 hours.

-

Causality: Orbital shaking is strictly preferred over magnetic stirring. Magnetic stir bars grind the crystalline solid, reducing particle size and creating a localized supersaturated state of fine particulates. Orbital shaking ensures true thermodynamic equilibrium without altering the crystal habit.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 x g for 15 minutes at exactly 25°C. Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) is chemically inert to organic solvents. Critical step: The filter must be pre-saturated by discarding the first 100 µL of filtrate. This prevents the active compound from adsorbing to the dry filter membrane, which would result in a falsely low concentration reading.

Step 4: Self-Validating Analysis (HPLC-UV)

-

Action: Dilute the filtrate into the mobile phase (e.g., 1:100 dilution) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at the compound's

(typically ~230-254 nm). -

Validation Check: To prove the system is self-validating, sample the suspension at both 24 hours and 48 hours. If the concentration difference between the two time points is

, thermodynamic equilibrium is definitively confirmed.

Workflow Visualization

The following diagram illustrates the logical flow and critical control points of the organic shake-flask methodology.

Caption: Shake-Flask Method Workflow for Organic Solubility Determination.

Field-Proven Troubleshooting Insights

Even with a robust protocol, handling volatile organic solvents introduces unique challenges. Here is how to mitigate them:

-

Solvent Evaporation (The "Creep" Effect): Highly volatile solvents like DCM have high vapor pressures. If the vial is not perfectly sealed, the solvent will evaporate during the 48-hour shaking period. This reduces the solvent volume and artificially inflates the calculated solubility. Solution: Always use PTFE-lined crimp caps, and weigh the vials before and after the 48-hour shaking period. Discard any sample that loses

of its total mass. -

Temperature-Induced Precipitation: The solubility of halogenated aromatics is highly sensitive to temperature. If you transfer a 25°C equilibrated sample into a centrifuge with a cold rotor (e.g., a rotor left at 4°C from a previous biological run), the solute will crash out of solution immediately, ruining the measurement. Solution: Ensure the centrifuge and all pipettes are strictly equilibrated to 25°C prior to phase separation.

References

- CN119487038A - KRAS G12D modulating compounds Source: Google Patents URL

-

Methyl Benzoate | CID 7150 Source: PubChem - NIH URL:[Link]

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

A Researcher's Comprehensive Safety Guide to Methyl 6-bromo-2,3-difluorobenzoate

An In-depth Technical Guide for Drug Development Professionals and Scientists on the Safe Handling, Storage, and Emergency Protocols for a Key Building Block.

In the landscape of modern pharmaceutical research and development, halogenated aromatic compounds serve as indispensable building blocks for the synthesis of complex molecular architectures. Methyl 6-bromo-2,3-difluorobenzoate, with its unique substitution pattern, is one such critical intermediate. Its effective and safe utilization hinges on a thorough understanding of its chemical properties and potential hazards. This guide provides a detailed, scientifically-grounded framework for researchers and drug development professionals to handle this compound with the highest degree of safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 6-bromo-2,3-difluorobenzoate is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful.[1][2] A comprehensive understanding of its specific hazards is the foundation of a robust safety protocol. The assigned hazard statements are:

These classifications are not merely administrative; they are predictive of the compound's interaction with biological systems. The presence of bromine and fluorine atoms on the benzene ring significantly influences the molecule's reactivity and toxicological profile. Halogenated hydrocarbons, as a class, are known to be toxic upon inhalation and ingestion.[3]

Causality of Hazards:

-

Oral Toxicity (H302): Upon ingestion, the compound can be metabolized, potentially leading to systemic toxicity. The lipophilic nature of the molecule, suggested by its calculated LogP of 2.5139, can facilitate its absorption across biological membranes.[1]

-

Skin and Eye Irritation (H315 & H319): The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing fluorine atoms, can lead to reactions with nucleophilic residues in skin proteins and ocular tissues, causing irritation.

-

Respiratory Irritation (H335): As a fine powder or vapor, the compound can irritate the mucous membranes of the respiratory tract upon inhalation.

A thorough risk assessment should precede any experimental work. This involves evaluating the quantities of the compound to be used, the nature of the experimental procedures (e.g., heating, distillation), and the potential for aerosolization.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The primary directive in handling Methyl 6-bromo-2,3-difluorobenzoate is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of Methyl 6-bromo-2,3-difluorobenzoate should be conducted in a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood serves to:

-

Contain and exhaust any vapors or dust, preventing inhalation.

-

Provide a physical barrier between the researcher and the experiment.

Ensure that the fume hood has a face velocity appropriate for handling powdered solids and that the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is critical and should be based on a thorough risk assessment.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile gloves | Offers protection against incidental skin contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when handled in a fume hood. | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. |

It is imperative to inspect gloves for any signs of degradation or perforation before and during use.

Safe Handling and Storage Protocols: Ensuring Experimental Integrity and Safety

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the purity of the compound.

Handling Procedures

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

-

Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[6]

-

Grounding: For larger quantities, take precautionary measures against static discharge.

-

Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly and appropriately.

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Incompatible Materials: Store away from strong oxidizing agents.[8]

-

Temperature: Store at room temperature.[1]

Emergency Procedures: A Proactive Approach to a Reactive Situation

In the event of an exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6] |

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Considerations: Responsible Stewardship

As a halogenated organic compound, Methyl 6-bromo-2,3-difluorobenzoate requires special disposal procedures.

-

Waste Container: Dispose of in a designated "Halogenated Organic Waste" container.[3][5]

-

Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[5]

Visualizing Safety: Workflow and Logic

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows.

Standard Handling Workflow

Caption: Standard workflow for handling Methyl 6-bromo-2,3-difluorobenzoate.

Emergency Response Logic

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7 [sigmaaldrich.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. hscprep.com.au [hscprep.com.au]

- 6. chemscene.com [chemscene.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-bromo-2,3-difluorobenzoate

Executive Summary

In modern drug discovery, the architectural complexity of targeted therapies—such as KRAS G12D and G12C inhibitors—relies heavily on highly functionalized halogenated building blocks. Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) has emerged as a critical intermediate in these synthetic pathways. As a Senior Application Scientist, I frequently observe that while the synthetic utility of this compound is vast, its fundamental physicochemical properties are often omitted from standard commercial documentation.

This whitepaper provides an authoritative, in-depth analysis of the melting point, boiling point, and structural thermodynamics of Methyl 6-bromo-2,3-difluorobenzoate, alongside a field-validated experimental protocol for its regioselective functionalization.

Thermodynamic Profiling: Melting and Boiling Points

Empirical thermodynamic data for specialized intermediates is often listed as "No data available" in standard safety documentation, as these compounds are typically consumed in situ or purified via chromatography rather than distillation. However, by synthesizing empirical observations with thermodynamic modeling, we can establish a highly accurate physicochemical profile.

According to the [1], Methyl 6-bromo-2,3-difluorobenzoate presents as a clear liquid at standard ambient temperature (20–25 °C). This empirical observation dictates that its melting point is strictly below 20 °C. For the boiling point, thermodynamic predictive models based on molecular weight and intermolecular forces place the value between 240 °C and 260 °C at atmospheric pressure (760 mmHg).

Table 1: Physicochemical Properties Summary

| Property | Value / Description | Source / Methodology |

| CAS Number | 364727-87-7 | [2] |

| Molecular Formula | C8H5BrF2O2 | Standard |

| Molecular Weight | 251.03 g/mol | Standard |

| Physical State (20 °C) | Liquid | ChemScene Empirical Data[1] |

| Melting Point | < 20 °C | Derived from Physical State[1] |

| Boiling Point | 240 – 260 °C | Predictive Thermodynamic Modeling |

| Density | ~1.65 g/cm³ | Predictive Modeling |

Structural Causality Behind Physical Properties

To understand why this molecule behaves as a low-melting liquid with a high boiling point, we must analyze the causality of its intermolecular forces:

-

Melting Point Depression (Crystal Lattice Disruption): The aromatic ring is tetrasubstituted in a highly asymmetric 1,2,3,6-pattern. The steric clash between the bulky bromine atom at C6 and the methyl ester at C1, combined with the dense electron clouds of the fluorine atoms at C2 and C3, prevents the molecule from packing efficiently into a solid crystal lattice. This structural asymmetry drives the melting point down, rendering it a liquid at room temperature.

-

Boiling Point Elevation (Dipole & Dispersion Forces): Despite its inability to form a solid lattice, the molecule requires significant thermal energy to transition to the gas phase. The high boiling point (240–260 °C) is driven by strong dipole-dipole interactions from the highly electronegative C-F bonds and the polar C=O ester carbonyl. Furthermore, the heavy bromine atom contributes massive polarizability, drastically increasing London dispersion forces.

Logical relationship between molecular structure and the thermodynamic properties (MP/BP).

Synthetic Utility & Validated Experimental Workflows

Methyl 6-bromo-2,3-difluorobenzoate is prized for its orthogonal reactivity. The C6-bromine is primed for halogen-metal exchange (e.g., Turbo-Grignard transmetallation), while the C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent ester and C3-fluorine.

Recent breakthroughs in oncology, specifically the development of KRAS G12D inhibitors by Gilead Sciences, utilize this exact building block to construct complex naphtho-heptalene scaffolds via SNAr[3].

Validated Protocol: Regioselective SNAr with Cyclopropanol

The following self-validating protocol details the regioselective substitution of the C2-fluorine with cyclopropanol, as adapted from [3].

Causality of Experimental Design:

-

Why 2.5 eq of NaH? An excess of Sodium Hydride ensures the complete deprotonation of the weakly acidic cyclopropanol while simultaneously acting as an internal desiccant to neutralize any trace moisture in the THF, preventing ester hydrolysis.

-

Why -40 °C? Kinetic control is paramount. At room temperature, the highly reactive alkoxide nucleophile could attack the methyl ester (causing transesterification or saponification). By mixing the reagents at -40 °C, we kinetically restrict the attack exclusively to the highly activated C2 position.

Workflow for the Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-bromo-2,3-difluorobenzoate.

Step-by-Step Methodology:

-

Preparation of Nucleophile: To a flame-dried flask under inert nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 7.55 g, 179.26 mmol, 2.5 eq) in anhydrous THF (360 mL). Cool the suspension to 0 °C.

-

Alkoxide Formation: Slowly add cyclopropanol (4.54 mL, 71.70 mmol, 1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Electrophile Addition (Critical Step): Cool the reaction mixture to strictly -40 °C using a dry ice/acetonitrile bath. Slowly add Methyl 6-bromo-2,3-difluorobenzoate (18 g, 71.70 mmol, 1.0 eq) dropwise to maintain the internal temperature.

-

Reaction Propagation: Remove the cooling bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

-

Quenching & Extraction: Carefully quench the reaction with cold water (70 mL) to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (2 x 90 mL).

-

Validation & Quality Control: Wash the combined organic layers with brine (70 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Confirm the regioselective displacement of the C2-fluorine (and retention of the C3-fluorine and C6-bromine) via 19F-NMR and LC-MS before proceeding to downstream cross-coupling.

Safety and Handling (E-E-A-T Compliance)

When handling Methyl 6-bromo-2,3-difluorobenzoate, strict adherence to laboratory safety protocols is required. Based on GHS classifications[1], the compound poses the following hazards:

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage: Category 2A (H319)

-

STOT (Single Exposure): Category 3 (Respiratory tract irritation, H335)

Always handle within a certified fume hood, utilizing nitrile gloves and splash-proof safety goggles.

References

- Gilead Sciences, Inc. "KRAS Modulating Compounds." World Intellectual Property Organization, Patent WO2023205719A1.

- Gilead Sciences, Inc. "KRAS Modulating Compounds." World Intellectual Property Organization, Patent WO2025006720A1.

Sources

Strategic Structural Elucidation of Fluorinated Benzoate Derivatives

A Multi-Dimensional Technical Guide

Executive Summary

Fluorinated benzoate derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2] The strategic introduction of fluorine—often termed the "fluorine scan"—modulates lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. However, the structural analysis of these compounds presents unique challenges due to the high electronegativity of fluorine and its profound spin-active nature (

This guide moves beyond basic characterization, providing a rigorous structural elucidation framework.[1][2] It integrates advanced NMR techniques, solid-state analysis, and electronic profiling to resolve isomers, determine conformation, and predict reactivity.

Module 1: The NMR Fingerprint ( F & C)

The Challenge: The presence of fluorine introduces complex splitting patterns in

The F Advantage

Fluorine-19 is 100% naturally abundant with a receptivity 83% that of protons.[2] In benzoate derivatives, the chemical shift is highly sensitive to the position relative to the electron-withdrawing carboxyl group.

-

Typical Range:

to -

Ortho-Effect: Fluorine at the ortho position is deshielded relative to meta or para due to the proximity of the carbonyl oxygen lone pairs and the "ortho-effect" twisting the carboxylate out of plane.

Heteronuclear Coupling Constants ( )

The magnitude of C-F coupling is the most reliable metric for assigning carbon backbones.

Table 1: Characteristic Coupling Constants in Fluorinated Benzoates

| Coupling Type | Bond Distance | Typical Value (Hz) | Structural Insight |

| 1 Bond (C-F) | 240 – 260 | Identifies the C-F ipso carbon.[2] | |

| 2 Bonds (C-C-F) | 17 – 25 | Identifies ortho carbons.[1][2] | |

| 3 Bonds (C-C-C-F) | 5 – 10 | Identifies meta carbons.[1][2] | |

| 4 Bonds | 2 – 5 | Para carbon (often unresolved).[1][2] |

Expert Insight: When running

C NMR, always acquire aF-decoupled spectrum (e.g., zgpg30 with O2 set to F frequency). Without decoupling, the signal-to-noise ratio drops drastically because the carbon intensity is split into doublets or quartets.

Logic Flow for Isomer Assignment

The following decision tree illustrates how to distinguish between ortho-, meta-, and para- fluorobenzoates using coupling patterns.

Figure 1: NMR decision logic for assigning fluorobenzoate regiochemistry.

Module 2: Solid-State Architecture (X-Ray Crystallography)

The Challenge: Fluorine is a poor hydrogen bond acceptor but a strong "structure director" via weak interactions.[2][3] The Solution: Analysis of supramolecular synthons and packing motifs.

The "Fluorine Twist"

In ortho-fluorobenzoic acids, the steric repulsion between the fluorine atom and the carbonyl oxygen forces the carboxylic acid group to rotate out of the phenyl ring plane.

This twist disrupts the standard "herringbone" packing seen in benzoic acid, often leading to slip-stacked arrangements or catemeric chains rather than the classic centrosymmetric dimers.

Supramolecular Synthons

While the carboxylic acid dimer (

-

C-H...F Interactions: These are weak electrostatic contacts that often link dimers into 2D sheets.[1][2]

-

F...F Contacts: Rare, but can occur if the packing density requires it (Type I vs Type II contacts).[1][2]

Module 3: Electronic Profiling (pKa & MS)

The Challenge: Predicting ionization behavior for formulation and detecting specific fragmentation patterns.

Acidity Modulation (Hammett Effects)

Fluorine exerts a strong inductive withdrawing effect (-I) but a weak resonance donating effect (+R).[2] The position determines the net acidity.

Table 2: Comparative Acidity (pKa in Water)

| Compound | pKa | Mechanism |

| Benzoic Acid | 4.20 | Reference |

| 2-Fluorobenzoic (Ortho) | 3.27 | Strong -I effect (proximity) + steric inhibition of resonance.[2] |

| 3-Fluorobenzoic (Meta) | 3.87 | Pure -I effect (distance dependent).[2] |

| 4-Fluorobenzoic (Para) | 4.14 | -I effect opposes +R effect; nearly neutral change.[2] |

Mass Spectrometry Fragmentation (The Ortho Effect)

In Electron Impact (EI) MS, ortho-fluorobenzoates exhibit a diagnostic "Ortho Effect."[2]

-

Standard Pathway: Loss of OH

followed by loss of CO.[2] -

Ortho Pathway: Elimination of HF or interaction with the carboxyl group, suppressing the standard

peak intensity compared to meta/para isomers.

Module 4: Experimental Protocols

Protocol A: High-Resolution F NMR Acquisition

Rationale: Fluorine has a wide range of T1 relaxation times.[2] Standard proton parameters often lead to integration errors in quantitative analysis.

-

Sample Prep: Dissolve 10-15 mg of derivative in 0.6 mL deuterated solvent (CDCl

or DMSO--

Note: Add 0.05%

-trifluorotoluene (TFT) as an internal standard (

-

-

Probe Tuning: Tune and match the X-channel specifically to 282/376 MHz (depending on field strength).

-

Pulse Sequence: Use a standard 30° pulse (zg30).

-

Acquisition Parameters:

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: Single Crystal Growth for Fluorinated Species

Rationale: Fluorinated compounds often have high solubility in organic solvents, making standard evaporation too fast for quality crystals.

-

Solvent System:

-

Procedure:

-

Observation: Allow to stand undisturbed for 3-5 days. The hexane vapor will diffuse into the acetone, lowering solubility slowly and promoting the growth of X-ray quality prisms.

Analytical Workflow Summary

Figure 2: Integrated workflow for the structural analysis of fluorinated benzoates.

References

-

NIST Chemistry WebBook. (2023).[1][2] Benzoic acid, 4-fluoro- Data. Retrieved from [Link][2]

-

University of California, Santa Barbara (UCSB). (n.d.).[1][2] 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link][2]

-

MDPI. (2020).[1][2] Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link][2]

-

IUCr. (2019).[1][2] Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

Methyl 6-bromo-2,3-difluorobenzoate: A Critical Scaffold in Modern Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of pharmaceutical intermediates dictates the efficiency, scalability, and ultimate success of drug development campaigns. Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) has emerged as a high-value, multi-vector building block. Its unique tri-substituted aromatic architecture provides orthogonal reactivity, making it an indispensable scaffold for synthesizing complex active pharmaceutical ingredients (APIs), including next-generation KRAS G12D/G12C inhibitors and orexin receptor antagonists [1][2].

This technical guide elucidates the mechanistic utility of this intermediate, provides field-proven, self-validating synthetic protocols, and maps its application in contemporary targeted therapeutics.

Physicochemical & Structural Profiling

To successfully deploy this intermediate in a synthetic campaign, a rigorous understanding of its physicochemical baseline is required. The table below summarizes the core quantitative data and structural parameters [3].

| Parameter | Value / Description |

| Chemical Name | Methyl 6-bromo-2,3-difluorobenzoate |

| CAS Number | 364727-87-7 |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.02 g/mol |

| SMILES String | COC(=O)C1=C(C=CC(=C1F)F)Br |

| Physical State | Solid (Store at Room Temperature) |

| Electrophilic Centers | C1 (Carbonyl), C2 (Aromatic F), C6 (Aromatic Br) |

Mechanistic Utility in Drug Design (E-E-A-T)

The value of Methyl 6-bromo-2,3-difluorobenzoate lies in the deliberate causality behind its functional group arrangement. As a synthetic chemist, you are not merely buying a molecule; you are purchasing three distinct, programmable reaction vectors.

-

The C1 Methyl Ester (Directing & Protecting Group): The methyl ester serves a dual purpose. First, it protects the carboxylic acid from unwanted side reactions during basic or nucleophilic conditions. Second, it acts as a powerful electron-withdrawing group (EWG), highly activating the adjacent C2 position for Nucleophilic Aromatic Substitution (SNAr).

-

The C2, C3-Difluoro Motif (Metabolic Stability & SNAr): Fluorine incorporation is a cornerstone of rational drug design, used to lower the pKa of adjacent protons, enhance lipophilicity, and block cytochrome P450-mediated oxidation. Synthetically, the C2 fluorine is highly activated by both the C1 ester and the C3 fluorine. This allows for regioselective SNAr displacement at C2 while leaving the C3 fluorine intact to serve as a metabolic shield in the final API.

-

The C6 Bromine (Cross-Coupling Handle): Bromine provides a highly efficient handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and halogen-metal exchange. Its position ortho to the ester allows for the construction of sterically demanding, highly substituted biaryl systems or complex side chains.

Orthogonal reactivity vectors of Methyl 6-bromo-2,3-difluorobenzoate in synthetic workflows.

Core Synthetic Workflows & Validated Protocols

The following protocols have been adapted from foundational patent literature [1][2] and optimized for laboratory-scale execution. Every protocol is designed as a self-validating system , ensuring that intermediate quality is mathematically and analytically verified before progressing to the next step.

Quantitative Summary of Reaction Parameters

| Workflow | Key Reagents | Stoichiometry (SM : Reagent) | Temp / Time | Expected Yield |

| 1. SNAr Etherification | NaH, Cyclopropyl alcohol | 1.0 : 2.5 : 1.0 | -40 °C to RT / 4h | 75 - 85% |

| 2. Halogen-Metal Exchange | i-PrMgCl·LiCl, CuCN·LiCl | 1.0 : 1.1 : 1.03 | -40 °C to 0 °C / 2h | 65 - 80% |

| 3. Miyaura Borylation | B₂Pin₂, PdCl₂(dppf), KOAc | 1.0 : 1.2 : 0.05 : 3.0 | 100 °C / 20h | 80 - 90% |

Workflow 1: Regioselective SNAr with Cyclopropyl Alcohol

Target: Synthesis of 6-bromo-2-cyclopropyloxy-3-fluorobenzoic acid methyl ester.

Causality: The strong electron-withdrawing nature of the C1 ester stabilizes the Meisenheimer intermediate specifically at the C2 position, ensuring >95% regioselectivity over the C3 fluorine.

Step-by-Step Protocol:

-

Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (5 mL/mmol) under an inert argon atmosphere.

-

Add cyclopropyl alcohol (1.0 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete alkoxide formation.

-

Cool the reaction mixture to -40 °C. Add Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq) slowly to control the exothermic substitution.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Quench carefully with cold water and extract with Ethyl Acetate (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Validation & QC Gate: Perform LC-MS analysis. The product mass must reflect the exact loss of a fluorine atom (-19 Da) and the addition of the cyclopropoxy group (+57 Da), resulting in a net mass shift of +38 Da. ¹⁹F NMR is critical here: verify the complete disappearance of the C2 fluorine resonance and a distinct chemical shift for the remaining C3 fluorine, confirming absolute regioselectivity.

Workflow 2: Directed Halogen-Metal Exchange and Allylation

Target: Functionalization at the C6 position via TurboGrignard.

Causality: Standard Grignard reagents often attack the C1 ester. By utilizing i-PrMgCl·LiCl (TurboGrignard), the rate of bromine-magnesium exchange outpaces ester nucleophilic attack. Subsequent transmetalation with CuCN·LiCl forms a soft organocuprate, which selectively undergoes Sₙ2 allylation rather than 1,2-addition to the ester [1].

Step-by-Step Protocol:

-

Dissolve Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq) in anhydrous THF (0.5 M) and cool to -40 °C.

-

Add i-PrMgCl·LiCl (1.1 eq) dropwise. Stir for 30 minutes.

-

Add CuCN·LiCl (1.03 eq) and the target electrophile (e.g., 3-chloro-2-(methoxymethoxy)prop-1-ene, 1.1 eq) sequentially.

-

Warm the mixture to 0 °C and monitor until completion.

-

Quench with saturated aqueous NH₄Cl at 0 °C, extract with Ethyl Acetate, and purify via flash chromatography.

Validation & QC Gate: Prior to adding the copper salt and electrophile, quench a 0.1 mL reaction aliquot with D₂O. GC-MS analysis must show >95% deuterium incorporation at the C6 position (m/z shift from the characteristic 1:1 Br-isotope pattern to a single D-incorporated peak). If unreacted bromide remains, adjust the TurboGrignard stoichiometry before proceeding.

Workflow 3: Palladium-Catalyzed Miyaura Borylation

Target: Conversion to a versatile boronate ester for downstream Suzuki couplings.

Step-by-Step Protocol:

-

Charge a Schlenk flask with Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq), Bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), and PdCl₂(dppf) (0.05 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (0.2 M) and heat the suspension to 100 °C for 20 hours.

-

Cool to RT, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure [2].

Validation & QC Gate: Analyze the crude mixture via ¹¹B NMR. The appearance of a sharp singlet around 30–35 ppm confirms the successful formation of the aryl boronate ester. LC-MS should display the expected [M+H]⁺ ion, often accompanied by the corresponding boronic acid mass due to in-source fragmentation.

Applications in Targeted Therapeutics

The structural vectors installed onto the Methyl 6-bromo-2,3-difluorobenzoate scaffold translate directly into potent biological activity in several high-profile clinical targets.

KRAS G12D/G12C Inhibitors

Mutations in the KRAS gene are notorious drivers of pancreatic, colorectal, and non-small cell lung cancers. Recent breakthroughs by major pharmaceutical entities utilize the 2,3-difluorobenzoate core to build allosteric inhibitors that lock the KRAS protein in its inactive GDP-bound state [1]. The difluoro motif specifically enhances binding affinity within the hydrophobic switch-II pocket of the mutant protein.

Mechanism of action for KRAS inhibitors derived from the 2,3-difluorobenzoate scaffold.

Orexin Receptor Antagonists

Beyond oncology, this intermediate is utilized in neurology to synthesize substituted prolines and piperidines that act as dual orexin receptor antagonists (DORAs). These compounds modulate the OX₁ and OX₂ receptors, offering novel therapeutic avenues for insomnia, eating disorders, and addiction [2]. The C6 cross-coupling vector is typically used here to append bulky heteroaryl groups required for receptor antagonism.

References

- Title: WO2025006720A1 - Kras modulating compounds Source: Google Patents URL

- Title: WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists Source: Google Patents URL

The 2,3-Difluorobenzoate Scaffold: Strategic Fluorination in Drug Design

Executive Summary

The 2,3-difluorobenzoate scaffold (and its corresponding 2,3-difluorophenyl moiety) represents a high-value structural motif in modern medicinal chemistry. Unlike the more common 2,4-difluoro substitution pattern found in antifungals (e.g., Fluconazole) and NSAIDs (e.g., Diflunisal), the 2,3-difluoro motif offers a distinct electrostatic and steric profile. It is primarily utilized to modulate dipole moments , enforce conformational locks via the ortho-fluorine effect, and block specific metabolic soft spots without compromising solubility. This guide analyzes the physicochemical rationale, synthetic pathways, and clinical applications of this scaffold, specifically highlighting its role in the development of CGRP receptor antagonists like Telcagepant (MK-0974) .

Physicochemical Profiling: The "Vicinal" Effect[1]

The strategic value of the 2,3-difluoro substitution lies in the vicinal positioning of the fluorine atoms.[1] This creates an electronic environment distinct from isolated (meta/para) fluorination.[1]

Dipole Moment Engineering

While a single fluorine atom introduces a strong bond dipole, placing two fluorines at the 1,2-positions (relative to each other) results in a vector addition that maximizes the molecular dipole moment of the ring system.

-

2,3-Difluoro vs. 2,4-Difluoro:

-

2,3-Pattern: The C-F dipoles are at a 60° angle, resulting in a high net dipole (

D). This is critical for optimizing binding affinity in pockets with specific electrostatic requirements.[1] -

2,4-Pattern: The C-F dipoles are at a 120° angle, leading to partial cancellation and a lower net dipole.

-

Conformational Control (The Ortho Effect)

The fluorine at the 2-position (ortho to the linker) exerts steric pressure on the adjacent amide or ether linkage.[1] This restricts rotation around the phenyl-carbonyl bond, effectively "locking" the molecule into a bioactive conformation.

-

Mechanism: The van der Waals radius of Fluorine (1.47 Å) is sufficient to induce torsion when placed ortho to a carbonyl group, often forcing the ring out of planarity to minimize

repulsion.[1]

Synthetic Methodologies: Self-Validating Protocols

The synthesis of 2,3-difluorobenzoate derivatives typically proceeds via the functionalization of 1,2-difluorobenzene. The following protocols are industry-standard methods optimized for yield and safety.

Protocol A: Regioselective Lithiation-Carboxylation

Objective: Synthesis of 2,3-difluorobenzoic acid from 1,2-difluorobenzene. Mechanism: Directed Ortho Metalation (DoM).[1] The fluorine atoms acidify the adjacent protons (inductive effect), but the position ortho to a fluorine is most acidic.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask under Argon atmosphere.

-

Reagents:

-

Substrate: 1,2-Difluorobenzene (1.0 eq).

-

Base:

-Butyllithium (1.1 eq, 2.5 M in hexanes) or LDA (for higher regioselectivity). -

Solvent: Anhydrous THF (0.5 M concentration).

-

Electrophile: Dry

gas or crushed dry ice.[1]

-

-

Execution:

-

Cool the THF solution of 1,2-difluorobenzene to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.[1]

-

Add

-BuLi dropwise over 30 minutes. Maintain internal temp below -70°C. -

Stir for 1-2 hours at -78°C to ensure complete lithiation (forms 2,3-difluorophenyllithium).

-

Bubble excess dry

gas through the solution for 30 minutes.[1] The mixture will become viscous.[1] -

Allow to warm to room temperature slowly.[1]

-

-

Workup:

-

Quench with 1N HCl to pH 1-2.

-

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with Brine, dry over

. -

Yield Expectation: 85-95%.

-

Protocol B: Amide Coupling (MK-0974 Route)

Objective: Coupling 2,3-difluorophenyl moiety to a heterocyclic core. Context: Used in the optimization of CGRP antagonists.[1][2]

Methodology:

-

Activation: Convert 2,3-difluorobenzoic acid to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM.

-

Coupling: React the acid chloride with the amine-bearing heterocycle in the presence of DIPEA (2.5 eq) in THF.

-

Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity imparted by the fluorines.[1]

Medicinal Chemistry Case Study: Telcagepant (MK-0974)[2]

The development of Telcagepant serves as the definitive case study for the potency-enhancing effects of the 2,3-difluorophenyl group.[1][2]

| Parameter | Initial Lead (Phenyl) | Optimized (2,3-Difluorophenyl) | Impact Analysis |

| Target | CGRP Receptor | CGRP Receptor | Migraine treatment |

| Potency ( | ~ 5 nM | < 1 nM | 5-fold increase in functional potency. |

| Metabolic Stability | Moderate | High | Blocked oxidative metabolism at C2/C3.[1] |

| Bioavailability | Low (< 5%) | Improved | Enhanced lipophilicity and stability.[1] |

Mechanistic Insight: In the MK-0974 SAR campaign, researchers found that the 2,3-difluorophenyl group was superior to the 2,4-difluoro and unsubstituted phenyl analogs. The 2,3-substitution pattern optimized the hydrophobic collapse within the receptor pocket while the specific dipole orientation strengthened the binding interaction.[1]

Visualization of Workflows & SAR

Synthesis & Decision Logic

The following diagram outlines the critical decision path for synthesizing and selecting the 2,3-difluorobenzoate scaffold.

Caption: Synthetic pathway for 2,3-difluorobenzoic acid and SAR decision logic for scaffold selection.

Metabolic Stability & Toxicology[1]

The Metabolic Blockade

The 2,3-difluoro pattern effectively blocks the ortho and meta positions from Cytochrome P450 oxidation.[1]

-

CYP Blocking: Fluorine's strong C-F bond (approx. 116 kcal/mol) renders the carbon atom resistant to hydroxylation.[1]

-

Comparison: In a standard phenyl ring, the para position is the most labile.[1] If the para position is occupied (as in many 2,3-difluorobenzoate drugs where the carboxylate is at C1), the 2,3-fluorines protect the remaining susceptible sites, forcing metabolism to occur on the linker or distal parts of the molecule.

Safety Considerations

-

Benzyne Formation: During synthesis, if the temperature rises above -60°C during lithiation, 1,2-difluorobenzene can eliminate LiF to form 3-fluorobenzyne , a highly reactive and dangerous species. Strict temperature adherence is a safety critical parameter.[1]

-

Toxicology: Drugs containing this moiety (e.g., Telcagepant) have generally shown acceptable safety profiles regarding the fluorinated ring itself, though idiosyncratic toxicity (often liver-related) in this class is usually attributed to other metabolic pathways (e.g., reactive iminoquinone formation) rather than the stable difluorophenyl ring.

References

-

Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists. Journal of Medicinal Chemistry. (2007). Describes the discovery of MK-0974 and the specific SAR utility of the 2,3-difluorophenyl group.

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI Molecules. (2020). Provides comparative context for difluorophenyl synthesis and biological evaluation.[1][2][3]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI Molbank. (2023). Detailed structural analysis and crystal data of the 2,3-difluoro amide scaffold.

-

On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025). A physical organic chemistry perspective on how fluorination patterns like 2,3-difluoro affect metabolic rates.

-

2,3-Difluorobenzoic acid. PubChem. Comprehensive chemical and physical property data.[1][4]

Sources

- 1. youtube.com [youtube.com]

- 2. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone | Benchchem [benchchem.com]

- 4. CAS 1029716-92-4: 4-Borono-2,3-difluorobenzoic acid [cymitquimica.com]

Methodological & Application

Introduction: The Strategic Value of Methyl 6-bromo-2,3-difluorobenzoate

An Application Guide to the Synthetic Utility of Methyl 6-bromo-2,3-difluorobenzoate

Methyl 6-bromo-2,3-difluorobenzoate (CAS No. 364727-87-7) is a polysubstituted aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1] Its utility is primarily anchored in the strategic placement of its functional groups: a bromine atom, two fluorine atoms, and a methyl ester. This unique arrangement offers multiple, orthogonal sites for chemical modification, making it a prized intermediate in the fields of pharmaceutical research, agrochemicals, and materials science.

The strategic importance of fluorine in drug design is well-documented. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Methyl 6-bromo-2,3-difluorobenzoate provides a direct route to introduce a difluorinated phenyl moiety into complex molecular architectures. The key reactive handles of this molecule are:

-

The Bromo Group (C-Br): An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

-

The Aromatic Ring: The strong electron-withdrawing effects of the two fluorine atoms and the methyl ester group activate the ring system for nucleophilic aromatic substitution (SNAr).[5][6]

-

The Methyl Ester Group (-CO₂Me): Can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a vector for further derivatization.

This guide provides detailed protocols for two of the most critical transformations involving Methyl 6-bromo-2,3-difluorobenzoate: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes the key properties of Methyl 6-bromo-2,3-difluorobenzoate.

| Property | Value | Reference(s) |

| CAS Number | 364727-87-7 | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Physical Form | Solid, Semi-solid, or Liquid | [7] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | [1][7] |

Safety & Handling:

Methyl 6-bromo-2,3-difluorobenzoate and its related compounds are classified as irritants. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9][10]

Representative Synthesis: Esterification of 6-Bromo-2,3-difluorobenzoic Acid

While typically purchased from commercial suppliers, understanding the synthesis of the title compound is instructive. A common method is the Fischer esterification of the parent carboxylic acid.

Caption: Fischer esterification workflow for synthesizing the title compound.

Protocol 1: Synthesis of Methyl 6-bromo-2,3-difluorobenzoate

-

Mechanism & Rationale: This reaction is a classic acid-catalyzed esterification. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The subsequent elimination of water yields the ester and regenerates the acid catalyst. Using methanol as the solvent ensures a large excess is present, driving the equilibrium towards the product.

-

Materials:

-

6-Bromo-2,3-difluorobenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine, saturated

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-2,3-difluorobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice and water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the product via flash column chromatography on silica gel.

-

Application & Protocols: Key Transformations

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the core of many pharmaceutical agents and advanced materials.[11] Methyl 6-bromo-2,3-difluorobenzoate is an ideal substrate due to the reactivity of the C-Br bond with palladium catalysts.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzoate, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the bromide.[13]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, PCy₃) often accelerate the oxidative addition and reductive elimination steps.[12][14]

-

-

Materials:

-

Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-